Msr-Ratio
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Overview
Description
Msr-Ratio, also known as Msr-green, is a ratiometric fluorescent probe specifically designed for the detection of methionine sulfoxide reductase activity. This compound has an excitation wavelength of 375 nm and an emission wavelength of 550 nm. It is widely used in scientific research to monitor enzyme activity both in vitro and in live cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Msr-Ratio involves a two-step process:
Step 1: The reaction between 4-(methylthio)benzaldehyde and a suitable aldehyde in the presence of piperidine and acetic acid in toluene under reflux conditions. This step yields an intermediate compound.
Industrial Production Methods
Currently, this compound is primarily produced for research purposes and is not manufactured on an industrial scale. The production involves standard organic synthesis techniques and purification methods such as silica gel column chromatography .
Chemical Reactions Analysis
Types of Reactions
Msr-Ratio undergoes several types of chemical reactions, including:
Oxidation: The intermediate compound in the synthesis of this compound is oxidized using meta-chloroperoxybenzoic acid.
Reduction: Methionine sulfoxide reductase converts this compound into its sulfide variant, which exhibits a significant increase in fluorescence
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane at room temperature.
Reduction: Methionine sulfoxide reductase in the presence of dithiothreitol in a suitable buffer.
Major Products
Oxidation: this compound.
Reduction: The sulfide variant of this compound, which has enhanced fluorescence properties
Scientific Research Applications
Msr-Ratio is extensively used in various scientific research fields:
Chemistry: Used as a fluorescent probe to study methionine sulfoxide reductase activity.
Biology: Employed in live cell imaging to monitor enzyme activity and cellular processes.
Medicine: Utilized in research to understand the role of methionine sulfoxide reductase in oxidative stress and related diseases.
Industry: Applied in the development of diagnostic tools and assays for enzyme activity detection .
Mechanism of Action
Msr-Ratio functions by being converted into its sulfide variant by methionine sulfoxide reductase. This conversion results in a significant increase in fluorescence, allowing for the detection and monitoring of enzyme activity. The molecular targets involved include methionine sulfoxide reductase and its substrates .
Comparison with Similar Compounds
Msr-Ratio is unique due to its ratiometric fluorescent properties, which provide a more accurate and reliable measurement of enzyme activity compared to other fluorescent probes. Similar compounds include:
Methionine sulfoxide reductase probes: Other probes designed to detect methionine sulfoxide reductase activity but may not have the same ratiometric properties.
General fluorescent probes: Used for various enzyme activities but lack the specificity and ratiometric capabilities of this compound .
Properties
Molecular Formula |
C18H14O3S |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(E)-2-(4-methylsulfinylphenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C18H14O3S/c1-22(20)15-10-7-13(8-11-15)6-9-14-12-17(19)16-4-2-3-5-18(16)21-14/h2-12H,1H3/b9-6+ |
InChI Key |
ICJBRZQQFOCOJU-RMKNXTFCSA-N |
Isomeric SMILES |
CS(=O)C1=CC=C(C=C1)/C=C/C2=CC(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C=CC2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.